1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea

KIF20A Kinesin inhibition Mitotic spindle

Researchers studying KIF20A-dependent mitotic progression often face a scarcity of structurally tractable chemical probes distinct from paprotrain. This diaryl urea derivative directly addresses that gap. Key differentiators: (1) Documented KIF20A inhibition (IC50 = 18.5 µM), enabling cytokinesis failure and binucleation assays at 10-50 µM; (2) the 2-chloropyridin-3-yl motif provides a unique hydrogen-bonding topology for SAR exploration, with vectors at pyridine 5- and 6-positions; (3) serves as a critical regioisomeric control to distinguish KIF20A vs. p38 MAPK engagement in broad-panel kinase screens. For procurement managers: supplied with certificate of analysis and ship-ready from regional hubs.

Molecular Formula C12H9Cl2N3O
Molecular Weight 282.12
CAS No. 353259-27-5
Cat. No. B2510431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea
CAS353259-27-5
Molecular FormulaC12H9Cl2N3O
Molecular Weight282.12
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9Cl2N3O/c13-8-3-5-9(6-4-8)16-12(18)17-10-2-1-7-15-11(10)14/h1-7H,(H2,16,17,18)
InChIKeyVXAJURWPZBTJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea: Identity & Core Properties


1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)urea (CAS 353259-27-5) is a synthetic diaryl urea derivative bearing a 4-chlorophenyl group on one urea nitrogen and a 2-chloropyridin-3-yl group on the other. Its molecular formula is C₁₂H₉Cl₂N₃O with a molecular weight of 282.13 g/mol [1]. The compound belongs to the pyridylphenylurea class, a scaffold known for diverse biological activities including kinase inhibition and molluscicidal effects [2]. It is currently offered as a research chemical by suppliers including Apollo Scientific (catalog OR30080) with a typical purity specification of 95% . This compound should not be confused with regioisomeric analogs such as forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea, CAS 68157-60-8) or the p38 kinase inhibitor 4 (1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea, CAS 13142-47-7), which differ in chlorine substitution pattern and biological target profile [3].

Differentiation from Generic Pyridylphenylurea Analogs


Pyridylphenylurea derivatives are not interchangeable due to the decisive influence of chlorine substitution position on biological target engagement, physicochemical properties, and regulatory status. The 2-chloropyridin-3-yl motif present in the target compound produces a distinct electronic environment and hydrogen-bonding topology compared to the 2-chloro-4-pyridyl isomer (forchlorfenuron-type) or the 3-pyridyl isomer (molluscicide PBQ-type) [1]. This positional isomerism directly affects kinase ATP-binding site complementarity: the target compound exhibits measurable but modest inhibitory activity against KIF20A kinesin (IC₅₀ = 18.5 µM), whereas its regioisomer 1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea (p38 kinase inhibitor 4, CAS 13142-47-7) is reported as a potent p38 MAPK inhibitor, demonstrating how subtle substitution changes redirect target selectivity [2]. Furthermore, the chloropyridyl substitution pattern alters lipophilicity (clogP ~3.26 for the target compound) and metabolic stability, parameters that cannot be predicted from generic class averages and must be experimentally verified for each analog [3].

Comparative Evidence Profile


KIF20A ATPase Inhibition vs. Paprotrain

The target compound demonstrates measurable inhibitory activity against the N-terminal MKLP2/KIF20A ATPase domain (residues 56–505) isolated from human hepatocellular carcinoma cells, with an IC₅₀ of 18,500 nM (18.5 µM) [1]. In contrast, the reference KIF20A inhibitor paprotrain (CAS 57046-73-8) exhibits an IC₅₀ of 1,350 nM (1.35 µM) under identical basal ATPase assay conditions and 830 nM under microtubule-stimulated conditions [2]. The target compound is approximately 14-fold less potent than paprotrain in the basal assay. However, this data point confirms that the 2-chloropyridin-3-yl substitution pattern permits KIF20A target engagement, establishing this compound as a structurally distinct entry point for KIF20A inhibitor development that differs from the acrylonitrile chemotype of paprotrain.

KIF20A Kinesin inhibition Mitotic spindle Anticancer target

Divergence from Molluscicidal Lead PBQ

The target compound 1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)urea differs from the well-characterized molluscicide PBQ [1-(4-chlorophenyl)-3-(pyridin-3-yl)urea, compound 8] solely by the presence of a chlorine substituent at the 2-position of the pyridine ring [1]. PBQ (compound 8) exhibits LD₅₀ = 0.50 mg/L against adult Biomphalaria straminea snails and IC₅₀ = 0.05 mg/L against snail egg hatchability with favorable selectivity over fish [2]. The 2-chloro modification in the target compound introduces an additional electron-withdrawing group that alters the pKa of the pyridine nitrogen, modifies hydrogen-bonding capacity, and increases lipophilicity (clogP shifts from ~2.5 for the des-chloro analog to ~3.26), all of which are expected to significantly modulate both target binding and pharmacokinetic properties [3]. Direct comparative molluscicidal data for the target compound are not available in the public domain, but the structural difference alone precludes assuming equivalent efficacy.

Molluscicide Schistosomiasis Pyridylphenylurea Structure-activity relationship

Kinase Profile Divergence from p38 Inhibitor 4

The target compound and p38 kinase inhibitor 4 (CAS 13142-47-7; 1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea) share the identical molecular formula C₁₂H₉Cl₂N₃O and molecular weight (282.13 g/mol) yet differ in both the phenyl ring chlorine pattern (4-chloro vs. 3,4-dichloro) and the pyridine attachment position (3-yl vs. 4-yl) with an additional 2-chloro on pyridine [1]. This regioisomeric divergence produces a complete shift in kinase inhibitory profile: p38 kinase inhibitor 4 is reported as a potent inhibitor of p38 MAPK, a validated anti-inflammatory target , while the target compound shows documented activity against KIF20A, a mitotic kinesin with a structurally unrelated ATP-binding site [2]. The target compound also has a ChEMBL entry (CHEMBL3752271) with SEA-predicted potential activity against dihydroorotate dehydrogenase (DHODH), a target not associated with the p38 inhibitor isomer [3]. This demonstrates that within the C₁₂H₉Cl₂N₃O isomeric space, minor structural permutations produce functionally orthogonal biological profiles, making regioisomer-specific procurement essential.

Kinase selectivity p38 MAPK Regioisomer Positional isomer

Physicochemical Property Comparison

The target compound has calculated physicochemical parameters including molecular weight 282.13 g/mol, clogP 3.264, topological polar surface area (tPSA) 65 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. Compared to the des-chloro pyridyl analog 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea (MW ~247.7, estimated clogP ~2.5), the additional 2-chloro substituent increases both molecular weight (+34.4 Da) and lipophilicity (~+0.76 log units), which shifts the compound further toward the upper boundary of optimal drug-like property space [2]. The tPSA of 65 Ų falls within the favorable range for oral absorption (<140 Ų) and blood-brain barrier penetration (<90 Ų) by standard drug-likeness filters [3]. These properties differentiate the compound from more polar pyridylurea analogs and may confer advantages in cell permeability for intracellular target engagement in cell-based assays.

Drug-likeness Lipophilicity tPSA Physicochemical properties

Recommended Research Applications


KIF20A Probe for Mitotic Kinesin Studies

The documented KIF20A inhibitory activity (IC₅₀ = 18.5 µM) positions this compound as a structurally novel starting point for developing chemical probes targeting the mitotic kinesin KIF20A/MKLP2, a validated target in hepatocellular carcinoma and other cancers [1]. Unlike the acrylonitrile-based inhibitor paprotrain, the diaryl urea scaffold offers distinct synthetic tractability for SAR exploration. Researchers can use this compound at concentrations in the 10–50 µM range to assess KIF20A-dependent phenotypes including cytokinesis failure and binucleation in cancer cell lines [2]. The 2-chloropyridin-3-yl moiety provides a vector for further optimization through substitution at the pyridine 5- and 6-positions, as well as urea linker modification [3].

Regioisomeric Selectivity in Kinase Panel Screening

The compound serves as a critical reference standard for distinguishing the biological effects of pyridylphenylurea regioisomers. Because the target compound (2-chloropyridin-3-yl isomer) shares the identical molecular formula with p38 kinase inhibitor 4 (CAS 13142-47-7) but shows divergent kinase target engagement (KIF20A vs. p38), it is an essential control compound for laboratories conducting broad-panel kinase selectivity screens of diaryl urea libraries [1]. Inclusion of both regioisomers in screening cascades enables identification of substitution-dependent selectivity fingerprints and prevents false attribution of biological activity to the wrong isomer [2].

Molluscicide Analog Synthesis & Testing

Given the established molluscicidal activity of the des-chloro analog PBQ (LD₅₀ = 0.50 mg/L against Biomphalaria straminea) [1], this 2-chloro derivative should be evaluated in head-to-head molluscicide assays to determine whether the additional chlorine enhances or diminishes potency and target organism selectivity. The increased lipophilicity (clogP 3.26 vs. ~2.5) may improve cuticular penetration in snails while potentially altering fish toxicity profiles [2]. Such comparative studies directly address the structure-activity relationship at the pyridine 2-position, which remains unexplored in the published molluscicide SAR literature [3].

DHODH Inhibitor Screening from Computational Prediction

Similarity Ensemble Approach (SEA) predictions from ChEMBL20 suggest potential activity against dihydroorotate dehydrogenase (DHODH), a validated target for autoimmune disease and oncology [1]. While this prediction has not been experimentally confirmed, the compound's physicochemical profile (tPSA 65 Ų, clogP 3.26) is compatible with the known DHODH inhibitor pharmacophore, which typically requires a hydrophobic aromatic group and a hydrogen-bonding urea or amide linker to engage the ubiquinone binding site [2]. Researchers interested in novel DHODH chemotypes may prioritize this compound for in vitro DHODH enzyme assay testing at concentrations informed by the KIF20A IC₅₀ data as a reference point for non-specific binding potential [3].

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